![molecular formula C21H19F3N4O2 B2821602 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline CAS No. 2202512-46-5](/img/structure/B2821602.png)

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

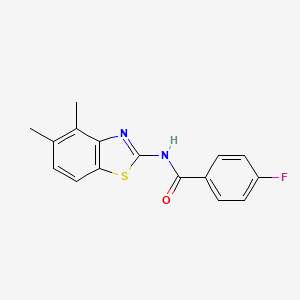

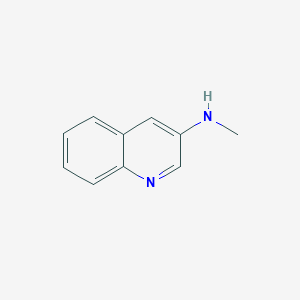

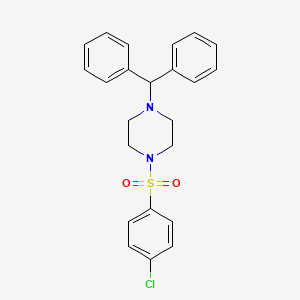

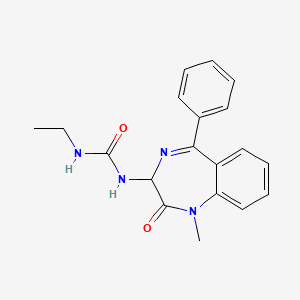

The compound “2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a piperidine ring, another type of heterocycle, and a trifluoromethyl group attached to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

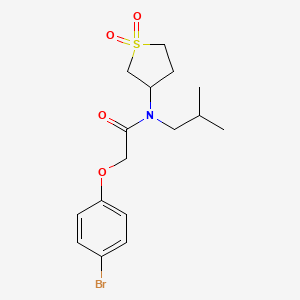

The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. Trifluoromethylpyridine derivatives, for example, are known to undergo various types of reactions, including nucleophilic substitution, addition, and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the types of functional groups present .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

Novel Fluoroquinolones Synthesis : Shindikar and Viswanathan (2005) explored novel fluoroquinolones, synthesizing compounds with activities against Mycobacterium tuberculosis comparable to sparfloxacin. These compounds, through structural similarities, indicate the potential chemical versatility and biological relevance of quinoxaline derivatives in antimicrobial research (Shindikar & Viswanathan, 2005).

Pyrido[1,2-a]quinoxaline Derivatives Synthesis : Kim et al. (1990) detailed the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition, contributing to the chemical diversity of quinoxaline derivatives. This work underscores the synthetic potential for creating complex quinoxaline-based structures with varied biological activities (Kim et al., 1990).

Bismuth(III)-Catalyzed Quinoxalines Synthesis : Yadav et al. (2008) presented a method for synthesizing 2,3-disubstituted quinoxalines, showcasing the capacity for efficient and environmentally benign synthesis of complex quinoxaline derivatives, potentially opening new avenues for drug development (Yadav et al., 2008).

Halogenation of Pyrrolo[1,2-a]quinoxalines : Le et al. (2021) developed a method for selective halogenation of pyrrolo[1,2-a]quinoxalines, demonstrating advanced chemical modification techniques that could lead to new pharmaceuticals with enhanced properties (Le et al., 2021).

Crystal Structures of Quinolines : Souza et al. (2013) explored crystal structures of quinoline derivatives, providing insights into the molecular conformation that could inform the design of new compounds with targeted biological activities (Souza et al., 2013).

Hypoxic-cytotoxic Agents : Ortega et al. (2000) reported on quinoxalinecarbonitrile derivatives as hypoxic-cytotoxic agents, highlighting the therapeutic potential of quinoxaline derivatives in cancer treatment (Ortega et al., 2000).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body. If it’s used as a chemical reagent, its mechanism of action would involve participating in chemical reactions .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical agent, future research could involve testing its efficacy and safety in preclinical and clinical trials. If the compound is a useful chemical reagent, future research could involve exploring its utility in various types of chemical reactions .

Eigenschaften

IUPAC Name |

quinoxalin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2/c22-21(23,24)18-6-3-7-19(27-18)30-13-14-8-10-28(11-9-14)20(29)17-12-25-15-4-1-2-5-16(15)26-17/h1-7,12,14H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDBUQKCDXSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)

![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2821534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)